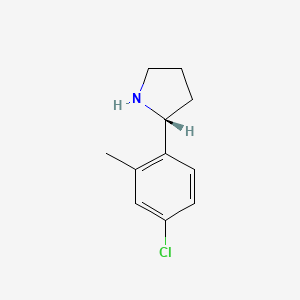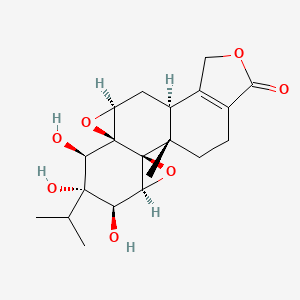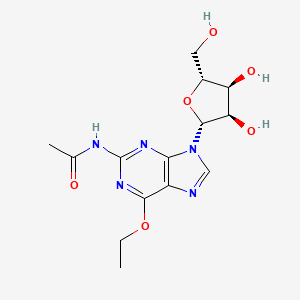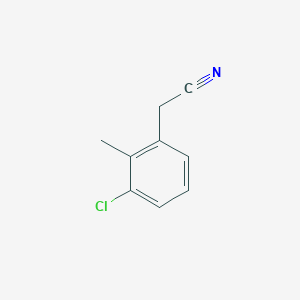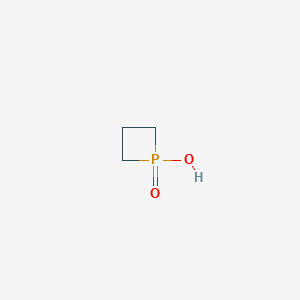
1-Hydroxyphosphetane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxyphosphetane 1-oxide is a unique organophosphorus compound characterized by a four-membered ring structure containing phosphorus. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. The presence of both a hydroxyl group and an oxide functionality makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Hydroxyphosphetane 1-oxide typically involves the formation of a phosphenium cation from a dichlorophosphine and aluminum trichloride, followed by electrophilic addition to an alkene. The resulting intermediate undergoes carbocation rearrangement and intramolecular nucleophilic addition, leading to the formation of the phosphetane ring. The final step involves oxidation to obtain this compound . Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Hydroxyphosphetane 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. .
Aplicaciones Científicas De Investigación
1-Hydroxyphosphetane 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Hydroxyphosphetane 1-oxide involves its ability to form stable complexes with various substrates. The hydroxyl group and the oxide functionality allow it to participate in hydrogen bonding and coordinate with metal ions. This makes it an effective catalyst in certain chemical reactions and a useful ligand in coordination chemistry .
Comparación Con Compuestos Similares
Similar compounds to 1-Hydroxyphosphetane 1-oxide include:
Phosphinates: These compounds have similar phosphorus-oxygen bonds but differ in their ring structures.
Phosphonates: These compounds also contain phosphorus-oxygen bonds but have different functional groups attached to the phosphorus atom.
Phosphine oxides: These compounds are structurally similar but lack the hydroxyl group present in this compound. The uniqueness of this compound lies in its four-membered ring structure and the presence of both hydroxyl and oxide functionalities, which provide it with distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C3H7O2P |
|---|---|
Peso molecular |
106.06 g/mol |
Nombre IUPAC |
1-hydroxy-1λ5-phosphetane 1-oxide |
InChI |
InChI=1S/C3H7O2P/c4-6(5)2-1-3-6/h1-3H2,(H,4,5) |
Clave InChI |
GXFXXRGXUCTBEU-UHFFFAOYSA-N |
SMILES canónico |
C1CP(=O)(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Methoxybenzo[d]isoxazol-3-yl)methanamine](/img/structure/B12953068.png)

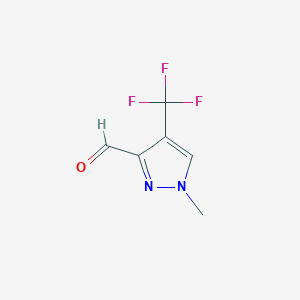
![tert-Butyl (S)-(3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12953088.png)

![Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine](/img/structure/B12953105.png)
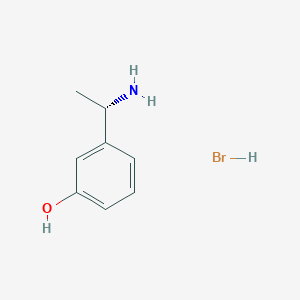
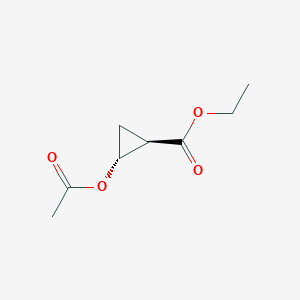
![2-(4-Nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B12953130.png)
